4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₁NO₂S and a molecular weight of 197.26 g/mol . This compound features a thiophene ring substituted with a methoxyazetidine group and an aldehyde functional group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3-methoxyazetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution on the thiophene-2-carbaldehyde . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(3-Methoxyazetidin-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(3-Methoxyazetidin-1-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thiophene ring and aldehyde group may enable it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methoxyazetidine group, making it less versatile in terms of chemical reactivity and biological activity.
3-Methoxyazetidine: Lacks the thiophene ring, limiting its applications in materials science and medicinal chemistry.
Uniqueness
4-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research in various fields, including chemistry, biology, and materials science .
Properties
Molecular Formula |
C9H11NO2S |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-(3-methoxyazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c1-12-8-3-10(4-8)7-2-9(5-11)13-6-7/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
JOLGOMPWNHJFGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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